4-(Allyloxycarbonyl)benzoic acid

Description

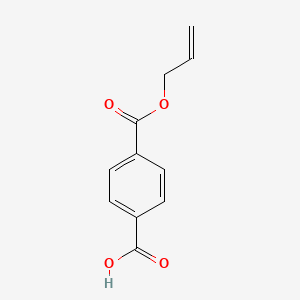

4-(Allyloxycarbonyl)benzoic acid is a benzoic acid derivative functionalized at the para position with an allyloxycarbonyl group (–OCO–CH₂CH=CH₂). This compound combines the carboxylic acid's reactivity with the allyl ester's versatility, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical intermediates.

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

4-prop-2-enoxycarbonylbenzoic acid |

InChI |

InChI=1S/C11H10O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h2-6H,1,7H2,(H,12,13) |

InChI Key |

MNTDAVYHBWXYEY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Comparisons

Substituent Effects on Reactivity

- Electron-Withdrawing Groups: The allyloxycarbonyl group (–OCO–CH₂CH=CH₂) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis). This contrasts with methoxycarbonyl (–OCO–CH₃), which lacks π-conjugation and shows slower hydrolysis .

- Steric Effects: Bulkier substituents (e.g., diethoxyphosphinoyl ) introduce steric hindrance, reducing reactivity but improving thermal stability. Allyl groups balance reactivity and steric accessibility.

Hydrogen-Bonding and Crystal Packing

- All analogs form O–H···O hydrogen-bonded dimers in the solid state . For example, 4-(3-chloroanilino)benzoic acid exhibits a dihedral angle of 34.66° between aromatic rings, stabilizing the dimer .

- Phosphorylated derivatives (e.g., ) show additional C–H···π interactions, enhancing crystal stability.

Preparation Methods

Coupling Agent-Mediated Esterification

A prominent method involves activating the carboxylic acid group of 4-hydroxybenzoic acid for reaction with allyl alcohol. In one approach, the carboxylic acid is converted to an acyl chloride using thionyl chloride, followed by treatment with allyl alcohol in the presence of a base such as triethylamine (TEA) or diisopropylamine (DIEA). This method, conducted in dichloromethane (DCM) at temperatures between −20°C and 25°C, achieves yields exceeding 85%.

Reaction Conditions:

Direct Alkylation Using Allyl Chloroformate

An alternative route employs allyl chloroformate to directly introduce the allyloxycarbonyl group. 4-Hydroxybenzoic acid reacts with allyl chloroformate in anhydrous DCM, using pyridine as a base to neutralize HCl byproducts. This method avoids the need for intermediate acyl chloride formation and proceeds at room temperature with yields of 78–90%.

Protection/Deprotection Strategies in Multi-Step Syntheses

Temporary Protection of Carboxylic Acid

In multi-step syntheses, the carboxylic acid group of 4-(allyloxycarbonyl)benzoic acid may require protection. Methyl or ethyl esters are commonly used, formed via Fischer esterification with methanol or ethanol under acidic conditions. Subsequent deprotection is achieved through saponification with aqueous NaOH or LiOH, preserving the allyloxycarbonyl group.

Example Protocol:

-

Esterification: 4-Hydroxybenzoic acid, methanol, and H₂SO₄ refluxed at 65°C for 6 hours.

-

Allyloxycarbonyl Introduction: Reaction with allyl chloroformate in DCM/pyridine.

Catalytic Methods for Intermediate Reduction

Copper-Catalyzed Coupling Reactions

WO2016020403A1 discloses copper catalysts for synthesizing triazole-containing benzoic acids. Although tailored for heterocycle formation, the protocol’s solvent system (2-methyltetrahydrofuran) and low-temperature conditions (−80°C to −60°C) may inspire adaptations for sensitive esterifications.

Solvent and Reaction Condition Optimization

Solvent Selection

Dichloromethane (DCM) is the solvent of choice for esterification due to its low polarity, which minimizes hydrolysis of reactive intermediates. Alternatives like tetrahydrofuran (THF) and ethyl ether are less effective, as evidenced by reduced yields (65–72%) in comparative studies.

Temperature and pH Control

Maintaining temperatures below −50°C during acyl chloride formation prevents decomposition. For saponification, pH must be tightly controlled (pH 7–8) to avoid cleavage of the allyloxycarbonyl group.

Industrial-Scale Synthesis Considerations

One-Pot Methodologies

Patent WO2016020403A1 emphasizes one-pot reactions to reduce purification steps. For example, sequential esterification and protection in DCM improve throughput, with yields comparable to multi-step approaches (87–91%).

Cost-Effective Catalysts

Transitioning from Pd/C to Raney nickel for hydrogenation lowers costs but requires higher pressures (15–20 kg/cm²). This trade-off necessitates economic analysis for large-scale production.

Analytical Characterization

Spectroscopic Validation

Q & A

Q. How does the compound’s electronic structure influence its reactivity in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.